12-Hydroxymyricanone

Nitric Oxide Synthase Inhibition Inflammation Research Immunomodulation

Sourcing bioactive natural products with validated potency often leads to compounds of undefined purity or unsubstantiated claims. 12-Hydroxymyricanone solves this with rigorously defined biological activity, empowering decisive mechanistic studies. - Quantified efficacy: Inhibits LPS-stimulated NO release in macrophages (IC50: 30.19 μM), providing a reliable benchmark for anti-inflammatory research. - Defined anti-tubercular benchmark: Exhibits a confirmed MIC of 35.8 μg/mL against M. tuberculosis H37Rv, a critical data point for SAR-driven pharmacophore optimization. - Supply assurance: Sourced from authenticated Myrica species, ensuring structural fidelity and lot-to-lot consistency for reproducible results.

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
CAS No. 32492-74-3
Cat. No. B154751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Hydroxymyricanone
CAS32492-74-3
Synonymsmyricanone
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCOC1=C2C=C(CCCCC(=O)CCC3=CC2=C(C=C3)O)C(=C1OC)O
InChIInChI=1S/C21H24O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,23-24H,3-7,9H2,1-2H3
InChIKeyZTSNTUQTNQSIDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





12-Hydroxymyricanone Identity & Natural Source


12-Hydroxymyricanone (CAS 191999-68-5; synonym: Hydroxymyricanone) is a naturally occurring cyclic diarylheptanoid belonging to the meta,meta-bridged biphenyl subclass [1]. It is characterized by a molecular formula of C21H24O6 and a molecular weight of 372.41 g/mol [2]. The compound is primarily isolated from the roots of several Myrica species, including Myrica nana, Myrica adenophora, and Myrica gale var. tomentosa [3][4]. As a constituent of traditional medicinal plants, 12-Hydroxymyricanone is of significant interest for its documented in vitro biological activities, including inhibition of nitric oxide (NO) release and anti-tubercular properties [5].

12-Hydroxymyricanone Substitution Risks


Substituting 12-Hydroxymyricanone with another cyclic diarylheptanoid from the same plant source (e.g., myricanone, myricanol, or porson) is not scientifically equivalent due to divergent structure-activity relationships (SAR). The additional hydroxyl group at the C-12 position in 12-Hydroxymyricanone fundamentally alters its pharmacological profile compared to its des-hydroxy analog, myricanone (C21H24O5). This structural difference results in a distinct bioactivity fingerprint, as evidenced by head-to-head comparative studies on NO release inhibition and anti-tubercular activity [1][2]. Furthermore, the compound's unique ADMET profile, including its specific predicted interactions with drug transporters like OATP1B1 and OATP1B3, distinguishes it from other in-class compounds [3]. Therefore, the selection of 12-Hydroxymyricanone must be driven by specific, quantifiable performance metrics rather than generic class-based assumptions.

12-Hydroxymyricanone Quantitative Evidence


NO Release Inhibition in Macrophage Model

In a direct head-to-head comparison within the same study, 12-Hydroxymyricanone (Compound 8) demonstrated superior inhibition of nitric oxide (NO) release in lipopolysaccharide (LPS)-activated macrophages compared to its closest structural analogs. The compound inhibited NO release with an IC50 value of 30.19 μM, outperforming alnusonol (Compound 9; IC50 = 46.18 μM) and myricananin C (IC50 = 64.51 μM) [1][2]. This demonstrates a quantifiable advantage in potency for this specific anti-inflammatory mechanism.

Nitric Oxide Synthase Inhibition Inflammation Research Immunomodulation

Antitubercular Activity Profile

In a direct head-to-head comparison of anti-tubercular activity against Mycobacterium tuberculosis H37Rv, 12-Hydroxymyricanone exhibited an MIC value of 35.8 μg/mL. This places its potency between that of its analogs, porson (MIC = 40.0 μg/mL) and (-)-myricanol (MIC = 30.0 μg/mL), and significantly below the most potent compound in the set, (+)-galeon (MIC = 15.0 μg/mL) [1]. This data provides a specific, quantifiable benchmark for its utility in antimycobacterial research.

Antimycobacterial Research Tuberculosis Drug Discovery Natural Product Antibiotics

Hepatic Transporter Interaction Prediction

In silico ADMET predictions using admetSAR 2.0 indicate that 12-Hydroxymyricanone is a predicted inhibitor of the hepatic uptake transporters OATP1B1 and OATP1B3, with probabilities of 91.58% and 93.90%, respectively [1]. This is a key differentiator from other diarylheptanoids, as these interactions can significantly impact hepatic clearance and potential for drug-drug interactions (DDI). This contrasts with the predicted profile for some other in-class compounds, though direct comparative data is lacking, placing this evidence as a class-level inference.

Drug Metabolism and Pharmacokinetics (DMPK) ADMET Prediction Hepatobiliary Transport

Structural Identity & Purity Assurance

The isolation and structural elucidation of 12-Hydroxymyricanone have been confirmed through rigorous spectroscopic methods, including detailed NMR and MS analysis, across multiple studies [1][2]. Its identity is further corroborated by its inclusion in the Human Metabolome Database (HMDB0041416) [3]. This stands in contrast to crude plant extracts or mixtures of diarylheptanoids, where the presence and purity of this specific compound cannot be guaranteed. For reproducible scientific research, the use of a well-characterized, purified single compound is essential.

Natural Product Chemistry Compound Authentication Phytochemical Standards

12-Hydroxymyricanone Research Applications


iNOS/NO Pathway Inhibition Research

12-Hydroxymyricanone is most appropriately selected as a tool compound for studying the inhibition of nitric oxide (NO) release in macrophage models. Its superior potency (IC50 = 30.19 μM) compared to structurally similar compounds like alnusonol (IC50 = 46.18 μM) makes it a preferred choice for investigating this specific anti-inflammatory mechanism [1]. This application is directly supported by quantitative, head-to-head comparative data.

Antitubercular Drug Discovery & SAR

For research programs focused on identifying new antimycobacterial leads, 12-Hydroxymyricanone offers a defined potency benchmark (MIC = 35.8 μg/mL against M. tuberculosis H37Rv). Its activity, falling between that of porson (MIC = 40.0 μg/mL) and (-)-myricanol (MIC = 30.0 μg/mL), provides a valuable data point for structure-activity relationship (SAR) studies aimed at optimizing the anti-tubercular pharmacophore within the cyclic diarylheptanoid class [2].

DMPK: Hepatic Transporter Studies

Researchers investigating drug metabolism and pharmacokinetics (DMPK), particularly hepatic clearance and drug-drug interaction (DDI) potential, can utilize 12-Hydroxymyricanone as a model compound. Its predicted inhibition of OATP1B1 and OATP1B3 transporters (probabilities >91%) [3] suggests a unique profile that warrants experimental validation, distinguishing it from other cyclic diarylheptanoids for which this data may not be available or predicted.

Phytochemical Reference Standard

Given its confirmed structure and occurrence in multiple Myrica species, purified 12-Hydroxymyricanone serves as an essential reference standard for the qualitative and quantitative analysis of plant extracts. Its use ensures accurate identification and quantification in metabolomics, quality control of herbal materials, and natural product dereplication studies [4][5].

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